N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with thiazolopyrimidine and related heterocyclic frameworks have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests potential applications in developing new therapeutic agents targeting inflammation and pain.
Anticancer Research
Certain acetamide derivatives, including pyrimidine-based compounds, have been explored for their anticancer activities. For example, specific derivatives have demonstrated appreciable cancer cell growth inhibition against a range of cancer cell lines (Al-Sanea et al., 2020). This highlights the importance of these compounds in the search for new anticancer drugs, providing a foundation for further research into their mechanisms of action and therapeutic potential.
Antimicrobial and Antiproliferative Applications
Research on heterocyclic compounds incorporating the antipyrine moiety has revealed antimicrobial properties, which underscores the relevance of these compounds in addressing bacterial and fungal infections (Bondock et al., 2008). Moreover, the synthesis of pyridine-thiazole compounds has been linked to promising anticancer activity, particularly against liver carcinoma and breast cancer cell lines, suggesting their potential in cancer treatment (Alqahtani et al., 2020).
Chemical Synthesis and Drug Design
The chemical synthesis of compounds with thiazolo[3,2-a]pyrimidine derivatives showcases the versatility and utility of these molecules in drug design and development. These compounds serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. For instance, alternative products in reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide highlight the synthetic utility of these compounds in generating diverse molecular architectures (Krauze et al., 2007).
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-6-5-15-12(18)7-9-8-21-14-16-11-4-2-3-10(11)13(19)17(9)14/h9H,2-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKNGGAXZTXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(CCC3)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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